molecular formula C26H32N4O3S2 B12205406 N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12205406
M. Wt: 512.7 g/mol
InChI Key: DSQZNSJAEPGYOK-UHFFFAOYSA-N
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Description

N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine group, and a piperidine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps, including the formation of the thiazole ring, the introduction of the morpholine and piperidine sulfonyl groups, and the final coupling with aniline. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and sulfonyl-containing molecules, such as:

    N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline analogs: Compounds with slight modifications in the functional groups or ring structures.

    Thiazole derivatives: Compounds containing the thiazole ring with different substituents.

    Sulfonyl-containing molecules: Compounds with sulfonyl groups attached to various aromatic or heterocyclic rings.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H32N4O3S2

Molecular Weight

512.7 g/mol

IUPAC Name

3-(2-morpholin-4-ylethyl)-N-phenyl-4-(3-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C26H32N4O3S2/c31-35(32,29-12-5-2-6-13-29)24-11-7-8-22(20-24)25-21-34-26(27-23-9-3-1-4-10-23)30(25)15-14-28-16-18-33-19-17-28/h1,3-4,7-11,20-21H,2,5-6,12-19H2

InChI Key

DSQZNSJAEPGYOK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCN5CCOCC5

Origin of Product

United States

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